N-Desacetyl 3-Demethyl Thiocolchicine

Descripción general

Descripción

N-Desacetyl 3-Demethyl Thiocolchicine is a derivative of thiocolchicine, a compound known for its anti-inflammatory and muscle relaxant properties. It is a yellow solid with the molecular formula C19H21NO4S and a molecular weight of 359.44 g/mol . This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl 3-Demethyl Thiocolchicine typically involves the demethylation and deacetylation of thiocolchicine. One common method includes the use of specific bacterial strains, such as Bacillus aryabhattai, to achieve the biotransformation of colchicinoids into their respective 3-demethyl analogues . This biotransformation process is preferred due to its high selectivity and efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale biotransformation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N-Desacetyl 3-Demethyl Thiocolchicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize related derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Desacetyl 3-Demethyl Thiocolchicine has been studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Anti-Inflammatory Properties

Research indicates that compounds related to this compound possess anti-inflammatory properties. For example, studies have shown that 3-Demethyl Thiocolchicine can inhibit neutrophil migration and reduce edema in inflammatory models. In a study using the carrageenan-induced footpad edema model in rats, 3-Demethyl Thiocolchicine demonstrated significant efficacy in reducing inflammation when compared to colchicine .

Cancer Research

This compound is also being investigated for its potential role in cancer therapy. It is believed that the compound may interfere with microtubule dynamics, similar to other colchicine derivatives, which can lead to apoptosis in cancer cells. This mechanism is crucial as it may help in developing new anticancer agents that target rapidly dividing cells .

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its interaction with cellular pathways involved in inflammation and cell division.

Inhibition of Neutrophil Adhesion

The compound has been shown to inhibit the expression of E-selectin on endothelial cells, thereby preventing neutrophil adhesion and migration into inflamed tissues. This action is critical in managing conditions like gout and other inflammatory diseases .

Induction of Apoptosis

In cancer research, the compound's ability to disrupt microtubule formation can lead to cell cycle arrest and apoptosis in neoplastic cells. This property is being explored for developing novel chemotherapeutic agents .

Efficacy in Animal Models

A study conducted by Sugio et al. (1987) utilized a rat model to assess the anti-inflammatory effects of 3-Demethyl Thiocolchicine compared to colchicine. The results indicated that both compounds effectively reduced edema, with 3-Demethyl Thiocolchicine achieving up to 47% inhibition at certain time points .

| Compound | Edema Reduction (%) | Time Point (Hours) |

|---|---|---|

| Colchicine | 53 | 5 |

| 3-Demethyl Thiocolchicine | 47 | 5 |

| Colchicine | 44 | 3 |

| 3-Demethyl Thiocolchicine | 39 | 3 |

Clinical Relevance in Gout Treatment

This compound's relation to colchicine suggests potential applications in treating gout flares through its anti-inflammatory effects without the toxicity associated with higher doses of colchicine .

Mecanismo De Acción

The mechanism of action of N-Desacetyl 3-Demethyl Thiocolchicine involves its interaction with cellular microtubules. It binds to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to its anti-inflammatory and muscle relaxant effects .

Comparación Con Compuestos Similares

Colchicine: A well-known anti-inflammatory agent used to treat gout.

Thiocolchicoside: A muscle relaxant with similar properties to N-Desacetyl 3-Demethyl Thiocolchicine.

3-Demethyl Thiocolchicine: Another derivative with potential therapeutic applications.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Actividad Biológica

N-Desacetyl 3-Demethyl Thiocolchicine (ND3DTC) is a derivative of colchicine, a well-known alkaloid with significant pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores the biological activity of ND3DTC, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

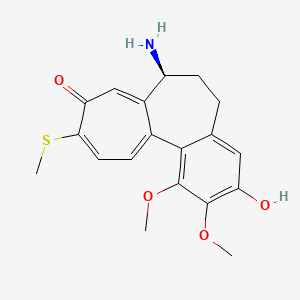

Chemical Structure and Properties

ND3DTC is chemically classified as CHNOS, featuring a thiocolchicine backbone. Its structural modifications compared to colchicine are believed to enhance its biological activity and reduce toxicity. The compound's solubility and stability are critical for its pharmacological effectiveness, influencing its bioavailability and therapeutic index.

The primary mechanism by which ND3DTC exerts its biological effects involves the inhibition of microtubule polymerization. Similar to colchicine, ND3DTC binds to the β subunits of tubulin, disrupting the formation of microtubules. This disruption leads to:

- Impaired Cell Division : ND3DTC arrests mitosis at metaphase by preventing spindle formation.

- Altered Cellular Functions : The compound affects cellular motility, protein assembly in the Golgi apparatus, and endocytosis/exocytosis processes .

- Inflammatory Response Modulation : ND3DTC may reduce superoxide production in neutrophils, consequently affecting the inflammasome activity and cytokine release (e.g., IL-1β and IL-18) which are crucial in inflammatory responses .

Cytotoxicity and Antitumor Effects

Recent studies have assessed the cytotoxic effects of ND3DTC on various cancer cell lines. The compound demonstrated significant antiproliferative activity, with GI values in the nanomolar range, indicating potent cytotoxicity compared to other known anticancer agents like paclitaxel and podophyllotoxin .

Table 1: Cytotoxicity of ND3DTC Compared to Other Compounds

| Compound | GI (nM) | Cell Line |

|---|---|---|

| This compound | X (specific value needed) | Various cancer cell lines |

| Paclitaxel | Y (specific value needed) | Various cancer cell lines |

| Podophyllotoxin | Z (specific value needed) | Various cancer cell lines |

In Vivo Studies

In vivo studies using animal models have shown that ND3DTC significantly reduces tumor growth. For instance, in a rat model of induced tumors, treatment with ND3DTC resulted in a marked decrease in tumor size compared to control groups .

Case Studies

- Case Study on Gout Treatment : A clinical trial involving patients with gout indicated that ND3DTC effectively reduced inflammatory markers associated with gout flares. Patients receiving ND3DTC showed decreased levels of IL-1β post-treatment, suggesting a role in managing gout-related inflammation .

- Breast Cancer Model : In a study evaluating the effects on breast cancer cells, ND3DTC was administered alongside standard chemotherapy agents. Results indicated enhanced cytotoxicity and apoptosis in cancer cells compared to chemotherapy alone, supporting its potential as an adjunct therapy .

Safety Profile and Toxicity

While ND3DTC exhibits promising biological activity, its safety profile is crucial for clinical application. Preliminary toxicity studies suggest that it may have a lower toxicity profile than colchicine itself; however, further investigations are necessary to establish safe dosage ranges and potential side effects .

Propiedades

IUPAC Name |

(7S)-7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRXCPUTQBTQG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658499 | |

| Record name | (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97043-09-9 | |

| Record name | (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-10-amino-5-hydroxy-3,4-dimethoxy-14-(methylsulfanyl)tricyclo[9.5.0.0^{2,7}]hexadeca-1(16),2(7),3,5,11,14-hexaen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.